An In-Depth Technical Guide to 3-[2-(diethylamino)ethoxy]aniline: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 3-[2-(diethylamino)ethoxy]aniline: Properties, Synthesis, and Reactivity
Foreword
In the landscape of modern medicinal chemistry and materials science, the utility of a scaffold is often defined by its synthetic accessibility, tunable electronic properties, and versatile reactivity. 3-[2-(diethylamino)ethoxy]aniline, a trifunctional aromatic compound, emerges as a molecule of significant interest. It incorporates a nucleophilic aromatic amine, a basic tertiary amine, and a flexible ether linkage. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. This guide provides an in-depth exploration of its chemical properties, established synthetic protocols, spectroscopic signature, and key reactive pathways, offering researchers and drug development professionals a comprehensive technical resource.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing factors from solubility and reactivity to membrane permeability and target binding.
| Property | Value | Source(s) |
| CAS Number | 34334-19-5 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O | [2] |
| Molecular Weight | 208.30 g/mol | [3] |
| Monoisotopic Mass | 208.15756 Da | [2] |
| IUPAC Name | 3-[2-(diethylamino)ethoxy]aniline | [2] |
| Predicted XlogP | 1.7 | [2] |
| Canonical SMILES | CCN(CC)CCOC1=CC=CC(=C1)N | [2] |
| InChI Key | MMDPMQBHVFPULC-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of 3-[2-(diethylamino)ethoxy]aniline is typically achieved through a nucleophilic substitution reaction that forms the characteristic ether bond. The most common strategies involve the alkylation of a meta-substituted phenol with a suitable diethylaminoethyl halide.
Synthetic Pathway: Williamson Ether Synthesis
A prevalent method for constructing the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this context, 3-aminophenol serves as the phenolic precursor, which is deprotonated by a base to form the more nucleophilic phenoxide. This intermediate then reacts with 2-chloro-N,N-diethylethanamine.
Caption: Synthetic workflow for 3-[2-(diethylamino)ethoxy]aniline.
Experimental Protocol
Causality: The choice of a strong base is critical to ensure complete deprotonation of the phenol, which is more acidic than an alcohol but less so than a carboxylic acid. A polar aprotic solvent like DMF is selected because it effectively solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while not participating in the reaction itself. Heating is necessary to overcome the activation energy of the Sₙ2 reaction.
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF).
-
Deprotonation : Add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation : Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) to the reaction mixture. If the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl.
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup : After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final product.[4]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The key functional groups of 3-[2-(diethylamino)ethoxy]aniline give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for each unique proton environment. The aromatic protons will appear as complex multiplets in the aromatic region (~6.2-7.1 ppm). The protons of the ethoxy bridge (-OCH₂CH₂N-) will resonate as triplets, while the ethyl groups on the nitrogen will show a quartet and a triplet. The primary amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR : The carbon NMR will display distinct signals for the aromatic carbons, with those bonded to oxygen and nitrogen being shifted downfield. The aliphatic carbons of the diethylaminoethoxy side chain will appear in the upfield region of the spectrum.
Note: Specific chemical shift values can vary based on the solvent used.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 (typically two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 |
| C-N (Aniline) | Stretch | 1250 - 1335 |
| C-N (Tertiary Amine) | Stretch | 1030 - 1230 |
Data based on typical ranges for functional groups.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 3-[2-(diethylamino)ethoxy]aniline, electrospray ionization (ESI) in positive mode is highly effective due to the presence of basic nitrogen atoms.
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.16484 |
| [M+Na]⁺ | 231.14678 |
Data sourced from computational predictions.[2] The base peak in the ESI+ spectrum is expected to be the protonated molecular ion ([M+H]⁺).
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-[2-(diethylamino)ethoxy]aniline lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.
Caption: Reactivity hubs of 3-[2-(diethylamino)ethoxy]aniline.
Reactions of the Aromatic Amine
The primary aniline group is a potent nucleophile and a versatile synthetic handle.
-
Acylation : The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is often used as a protecting group strategy or to introduce new functionalities.[9]
-
Diazotization : Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the aniline into a diazonium salt. This intermediate is highly valuable and can undergo a variety of transformations, including Sandmeyer reactions (to introduce halides or a cyano group) and azo coupling.[9]
-
N-Alkylation/Arylation : While direct N-alkylation can be difficult to control, the aniline can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.[9]
Reactions of the Tertiary Amine
The diethylamino group imparts basicity and nucleophilicity.
-
Protonation : As a Lewis base, the tertiary amine is readily protonated by acids to form water-soluble ammonium salts. This property is frequently exploited in drug formulation to improve solubility.[9]
-
Quaternization : The lone pair on the nitrogen can attack alkyl halides (e.g., methyl iodide) in a Menshutkin reaction to form a permanently charged quaternary ammonium salt. This modification drastically alters the molecule's electronic and physical properties.[9]
Applications in Drug Development and Research
The structural motifs within 3-[2-(diethylamino)ethoxy]aniline are relevant to medicinal chemistry. The aniline core is a common feature in many approved drugs, though it can sometimes be associated with metabolic instability or toxicity concerns, prompting chemists to explore bioisosteric replacements.[10]
The diethylaminoethoxy side chain is particularly significant. It is a known pharmacophore that can enhance water solubility and is often found in compounds designed to interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The combination of a hydrogen bond donor (the aniline -NH₂) and a basic nitrogen atom makes this molecule an attractive starting point for building fragments or leads that can engage in multiple types of interactions within a protein binding site. Its utility as a synthetic intermediate allows for its incorporation into larger, more complex bioactive molecules.[9]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 3-[2-(diethylamino)ethoxy]aniline and its derivatives.
-
Hazard Classification : While specific data for this exact compound is limited, analogous aromatic amines are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin or respiratory irritation.[3][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]
-
Handling : All manipulations should be carried out in a well-ventilated laboratory fume hood to avoid inhalation of vapors or aerosols.[11][14] Avoid contact with skin and eyes.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a synthetically valuable and versatile chemical building block. Its trifunctional nature provides multiple avenues for chemical modification, allowing for the strategic construction of complex molecular targets. A thorough understanding of its synthesis, spectroscopic properties, and distinct reactivity is paramount for researchers aiming to leverage its potential in drug discovery, materials science, and broader organic synthesis. By applying the principles and protocols outlined in this guide, scientists can effectively and safely incorporate this scaffold into their research and development programs.
References
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PubChemLite. (2025). 3-[2-(diethylamino)ethoxy]aniline (C12H20N2O). Retrieved from [Link]
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PubChem. (2025). 4-(2-(Diethylamino)ethoxy)aniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxyaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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PubChemLite. (2026). 3-[2-(diethylamino)ethoxy]-4-methoxyaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-[2-(Diethylamino)ethoxy]aniline. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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Figure 1. Chemical structure of 3-[2-(diethylamino)ethoxy]aniline with systematic numbering for NMR assignment.
